N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 441291-85-6
VCID: VC6759344
InChI: InChI=1S/C21H16N2O3S/c1-23-16-8-6-13-4-2-3-5-15(13)19(16)27-21(23)22-20(24)14-7-9-17-18(12-14)26-11-10-25-17/h2-9,12H,10-11H2,1H3
SMILES: CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC5=C(C=C4)OCCO5
Molecular Formula: C21H16N2O3S
Molecular Weight: 376.43

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

CAS No.: 441291-85-6

Cat. No.: VC6759344

Molecular Formula: C21H16N2O3S

Molecular Weight: 376.43

* For research use only. Not for human or veterinary use.

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide - 441291-85-6

Specification

CAS No. 441291-85-6
Molecular Formula C21H16N2O3S
Molecular Weight 376.43
IUPAC Name N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Standard InChI InChI=1S/C21H16N2O3S/c1-23-16-8-6-13-4-2-3-5-15(13)19(16)27-21(23)22-20(24)14-7-9-17-18(12-14)26-11-10-25-17/h2-9,12H,10-11H2,1H3
Standard InChI Key NPNIACKAJADGSV-QURGRASLSA-N
SMILES CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC5=C(C=C4)OCCO5

Introduction

Chemical Structure and Nomenclature

Core Structural Components

The molecule comprises two primary subunits:

  • 2,3-Dihydro-1,4-benzodioxine-6-carboxamide: A 1,4-benzodioxine ring (a fused bicyclic system with two oxygen atoms) substituted at position 6 with a carboxamide group .

  • 3-Methyl-2H,3H-naphtho[2,1-d] thiazol-2-ylidene: A naphthothiazole system featuring a thiazole ring fused to a naphthalene backbone, with a methyl group at position 3 and an exocyclic double bond at position 2 .

The E configuration of the exocyclic double bond ensures planarity between the naphthothiazole and benzodioxine systems, influencing conjugation and intermolecular interactions .

Systematic Nomenclature

  • Parent heterocycles:

    • 1,4-Benzodioxine: A six-membered ring with two oxygen atoms at positions 1 and 4.

    • Naphtho[2,1-d] thiazole: A fused system where a thiazole ring (positions 1–3) is annulated to a naphthalene scaffold (positions 2,1-d) .

  • Substituents:

    • 3-Methyl: A methyl group at position 3 of the thiazole ring.

    • 6-Carboxamide: A carboxamide group (-CONH2) at position 6 of the benzodioxine ring.

Synthesis and Reaction Pathways

Synthesis of the 1,4-Benzodioxine Carboxylic Acid Precursor

The 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid moiety is synthesized via cyclization reactions. A representative method involves:

  • Cyclocondensation: Reacting 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) at 65°C for 24 hours .

    2,3-Dihydroxybenzoic acid+1,2-DibromoethaneK2CO3,DMF2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid\text{2,3-Dihydroxybenzoic acid} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid}

    Yield: ~63% .

  • Positional Isomerism: While the cited synthesis produces the 5-carboxylic acid derivative , positional isomerism to the 6-carboxylic acid variant requires adjusting reaction conditions or starting materials.

Activation of the Carboxylic Acid

Conversion to the reactive acyl chloride is achieved using thionyl chloride (SOCl2):

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acidSOCl2,7080C2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride\text{2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid} \xrightarrow{\text{SOCl}_2, 70–80^\circ \text{C}} \text{2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride}

Key Conditions:

  • Temperature: 70–80°C .

  • Duration: 4 hours .

Coupling with the Naphthothiazole Amine

The final amide bond formation employs peptide coupling reagents. For example:

  • HATU-Mediated Coupling: Reacting the acyl chloride with 3-methyl-2H,3H-naphtho[2,1-d] thiazol-2-amine in DMF using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) at 40°C overnight .

    Acyl chloride+AmineHATU, DIPEAN-[(2E)-3-Methyl-2H,3H-naphtho[2,1-d][1][3]thiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide\text{Acyl chloride} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{N-[(2E)-3-Methyl-2H,3H-naphtho[2,1-d][1][3]thiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide}

    Yield: ~42–85% (based on analogous reactions) .

Physicochemical Properties

Lipophilicity and Solubility

  • Log P (octanol-water): Predicted consensus value of 1.18 , indicating moderate lipophilicity suitable for membrane permeation.

  • Aqueous Solubility:

    • ESOL: -1.96 (1.96 mg/mL) .

    • Ali: -1.93 (2.14 mg/mL) .
      Classified as "soluble" in aqueous media .

Pharmacokinetic Predictions

  • GI Absorption: High (>90%) .

  • BBB Permeation: Yes (log Kp = -6.58 cm/s) .

  • CYP Inhibition: No significant inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Biological Activity and Applications

Central Nervous System (CNS) Targeting

The compound’s BBB permeability suggests potential for CNS applications, such as neuroinflammatory or neurodegenerative disease therapeutics .

PropertyValueSource
Molecular Weight180.16 g/mol (precursor)
Log P (Consensus)1.18
Aqueous Solubility (ESOL)1.96 mg/mL
BBB PermeantYes
Synthetic StepConditionsYield
CyclocondensationK2CO3, DMF, 65°C, 24h63%
Acyl Chloride FormationSOCl2, 70–80°C, 4h85%
Amide CouplingHATU, DIPEA, 40°C, overnight42–85%

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